molecular formula C9H7FN2O2 B1489573 7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 948015-78-9

7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No. B1489573
CAS RN: 948015-78-9
M. Wt: 194.16 g/mol
InChI Key: JJYBYHOJUUPWGN-UHFFFAOYSA-N
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Description

“7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” is a chemical compound with the molecular formula C10H9FN2O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.19 . It is a solid at room temperature . The boiling point is 213-215 .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by Shao et al. (2018) describes the synthesis and screening of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione derivatives for their anticonvulsant activities. The research identified compound 8c as the most promising, demonstrating significant protective effects in models of epilepsy, surpassing the efficacy of some reference antiepileptic drugs (Shao et al., 2018).

Chemical Synthesis and Applications

Kamitori et al. (2008) reported on the synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepinols, highlighting their application in the creation of novel N-sulfinylanilines through reactions with thionyl chloride. This research underscores the versatility of benzo[diazepine derivatives in synthetic organic chemistry (Kamitori et al., 2008).

Novel Heterocycles and Drug Design

Bardovskyi et al. (2020) synthesized and characterized new heterocycles related to aryl[e][1,3]diazepinediones, demonstrating a novel rearrangement to 2,4-diamino-1,3,5-triazine derivatives. These findings are relevant for drug design, offering new scaffolds for pharmaceutical development (Bardovskyi et al., 2020).

Structural Studies and Synthesis

Alonso et al. (2020) conducted regiospecific synthesis and structural studies of pyrido[2,3-b][1,4]diazepin-4-ones, comparing them with benzo[b][1,4]diazepin-2-ones. Their research contributes to the understanding of the structural properties of these compounds, which is essential for the development of new materials and drugs (Alonso et al., 2020).

Quantum Chemical Studies

Sylaja et al. (2016) investigated the molecular geometry, vibrational frequencies, and electronic properties of a benzo[diazepine derivative, providing insights into its electronic structure and potential reactivity. This research has implications for understanding the physicochemical properties of these compounds (Sylaja et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Similar compounds have been used as reactants in the synthetic preparation of radiotracers for γ-aminobutyric acid a (gabaa) receptor positron emission tomography (pet) imaging . GABAA receptors are a type of neurotransmitter receptors responsible for mediating inhibitory signals in the nervous system.

properties

IUPAC Name

7-fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYBYHOJUUPWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650718
Record name 7-Fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948015-78-9
Record name 7-Fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948015-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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